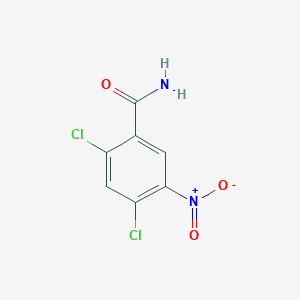

2,4-Dichloro-5-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2O3/c8-4-2-5(9)6(11(13)14)1-3(4)7(10)12/h1-2H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEXYZTZEXYFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2,4 Dichloro 5 Nitrobenzamide

Established Synthetic Routes to 2,4-Dichloro-5-nitrobenzamide and its Key Precursors

The traditional synthesis of this compound is a multi-step process that begins with substituted benzoic acids and involves key reactions such as nitration, halogenation, and amidation.

Nitration and Halogenation Strategies for Substituted Benzoic Acids

The introduction of nitro and chloro groups onto a benzoic acid backbone is a critical phase in the synthesis. The order of these reactions can significantly influence the final product's yield and isomeric purity.

A common starting material is 2,4-dichlorobenzoic acid. The nitration of this compound is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. google.com The reaction conditions, particularly temperature, must be carefully controlled to favor the formation of the desired 5-nitro isomer. For instance, maintaining the temperature between 0 and 5°C can enhance the selectivity of the nitration process.

Alternatively, the synthesis can commence with a nitro-substituted benzoic acid, followed by halogenation. For example, 3-nitrobenzoic acid can be brominated using N-bromosuccinimide (NBS) in the presence of concentrated sulfuric acid. researchgate.net Subsequent replacement of the bromine with chlorine or direct chlorination methods can then be employed. The electrophilic aromatic substitution mechanism governs these reactions, where the existing substituents on the benzene (B151609) ring direct the position of the incoming nitro or halogen group. libretexts.org The carboxylic acid group is a meta-director, while chlorine atoms are ortho, para-directing. docbrown.info

The choice between nitrating a dichlorobenzoic acid or halogenating a nitrobenzoic acid depends on the availability of starting materials and the desired process efficiency. Industrial-scale production often favors the nitration of 2,4-dichlorobenzoic acid due to established protocols and optimized conditions that ensure high yields.

| Starting Material | Reagents | Key Conditions | Product |

| 2,4-Dichlorobenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | 0-5 °C | 2,4-Dichloro-5-nitrobenzoic acid |

| 3-Nitrobenzoic acid | N-Bromosuccinimide, Conc. H₂SO₄ | 80 °C | 3-Bromo-5-nitrobenzoic acid |

| 2,5-Dichlorobenzoyl chloride | HNO₃, H₂SO₄, Oleum | 53-57 °C | 2,5-Dichloro-3-nitrobenzoic acid |

Amidation Reactions and Functional Group Transformations

Once the key precursor, 2,4-dichloro-5-nitrobenzoic acid, is synthesized, the next step involves the conversion of the carboxylic acid group into a carboxamide. This transformation is typically achieved through a two-step process: activation of the carboxylic acid followed by reaction with an amine source.

A common method for activating the carboxylic acid is to convert it into an acyl chloride. This is often accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). nih.govprepchem.com The resulting 2,4-dichloro-5-nitrobenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with ammonia (B1221849) or an amine to form the desired benzamide (B126). For example, reacting the acid chloride with a concentrated ammonia solution yields this compound. nih.gov

Other coupling reagents can also facilitate the direct amidation of the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form the amide bond directly from the carboxylic acid and an amine. nih.gov

| Carboxylic Acid Derivative | Amine Source | Coupling Reagent/Method | Product |

| 2,4-Dichloro-5-nitrobenzoic acid | Concentrated Ammonia | Thionyl Chloride (to form acyl chloride) | This compound |

| 4-Substituted-3-nitrobenzoic acid | Substituted Anilines | EDCI, DMAP | N-Aryl-4-substituted-3-nitrobenzamide |

| 3-Bromo-5-nitrobenzoic acid | Various Amines | Thionyl Chloride | 3-Bromo-5-nitrobenzamides |

Novel and Optimized Synthetic Pathways for this compound Analogs

Recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic methods for this compound and its analogs.

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of benzamide synthesis, this has led to the exploration of solvent-free reaction conditions and the use of less toxic reagents.

One notable development is the use of mechanochemistry, where reactions are carried out by grinding solid reactants together. rsc.org This solvent-free approach has been successfully applied to the amidation of carboxylic acids, offering a more environmentally benign alternative to traditional solution-phase synthesis. rsc.org For instance, the amidation of benzoic acid derivatives with amines can be achieved by grinding the reactants with a coupling agent like 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh₃). rsc.org

Catalytic Approaches and Reaction Condition Optimization

Catalysis plays a crucial role in modern organic synthesis, offering pathways with higher efficiency and selectivity. In the synthesis of benzamide derivatives, various catalytic systems are being explored to optimize reaction conditions.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. chemicalbook.com For example, the regioselective amination of 2-chloro-5-nitrobenzoic acid with various amines can be efficiently carried out under microwave irradiation, significantly reducing reaction times compared to conventional heating. chemicalbook.com

Furthermore, the optimization of reaction parameters such as catalyst loading, temperature, and solvent can lead to improved yields and purity of the final product. The use of micro-channel reactors in industrial settings allows for precise control over reaction conditions, leading to enhanced safety and efficiency in processes like the nitration of dichlorobenzene. google.com

Process Chemistry and Scalability Considerations for this compound Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Process chemistry focuses on developing safe, cost-effective, and scalable synthetic routes.

For the synthesis of this compound derivatives, key considerations include:

Raw Material Sourcing and Cost: The availability and cost of starting materials like dichlorobenzoic acid and nitrating agents are critical economic factors.

Reaction Safety: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of undesirable byproducts. The use of continuous flow reactors can mitigate these risks by providing better heat and mass transfer. google.com

Product Isolation and Purification: Efficient methods for isolating and purifying the final product are essential to meet quality standards. Techniques such as crystallization, filtration, and washing are employed to remove impurities.

Waste Management: The generation of acidic and organic waste from nitration and amidation steps necessitates proper treatment and disposal procedures to minimize environmental impact.

The development of robust and scalable processes is crucial for the commercial viability of this compound and its derivatives, which are important intermediates in the production of pharmaceuticals and other specialty chemicals.

Chemical Reactivity, Derivatization, and Analog Synthesis of 2,4 Dichloro 5 Nitrobenzamide

Nucleophilic Aromatic Substitution Reactions on the Dichloronitrobenzene Moiety

The benzene (B151609) ring of 2,4-dichloro-5-nitrobenzamide is rendered electron-deficient by the potent electron-withdrawing effects of the two chlorine atoms and, most significantly, the nitro group. This electronic characteristic makes the compound highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. uomustansiriyah.edu.iq In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the chlorine atoms, which act as good leaving groups. quizlet.com

The success of SNAr is contingent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. quizlet.com In this compound, the nitro group at C-5 is ortho to the chlorine at C-4 and para to the chlorine at C-2. Consequently, both chlorine atoms are activated towards nucleophilic displacement.

A variety of nucleophiles can be employed in these substitution reactions, including:

Amines: Reaction with primary or secondary amines (RNH₂ or R₂NH) can displace a chlorine atom to form the corresponding N-substituted amino-nitrobenzamide derivatives.

Alkoxides: Alkoxide ions (RO⁻), such as methoxide (B1231860) or ethoxide, can react to produce alkoxy-nitrobenzamide analogs.

Thiolates: Thiolate anions (RS⁻) can be used to introduce thioether linkages.

The regioselectivity of the substitution—whether the C-2 or C-4 chlorine is replaced—is a critical aspect of its reactivity (further discussed in section 3.5).

Electrophilic Aromatic Substitution Reactions on the Benzamide (B126) Core

In stark contrast to its high reactivity towards nucleophiles, the this compound core is strongly deactivated towards electrophilic aromatic substitution (EAS). libretexts.orgmsu.edu The reaction involves an electrophile attacking the electron-rich π-system of the benzene ring. uomustansiriyah.edu.iq However, in this molecule, the cumulative electron-withdrawing inductive and resonance effects of the two chloro substituents and the powerful nitro group significantly reduce the electron density of the aromatic ring. msu.edumasterorganicchemistry.com The amide group itself is also considered a deactivating group.

This pronounced deactivation means that EAS reactions on this compound are generally not feasible under standard conditions. msu.edu Attempting such reactions would necessitate harsh conditions and potent electrophiles, which could lead to low yields and a complex mixture of products due to competing directing effects and potential side reactions. The nitro group acts as a strong deactivating meta-director, while the chloro groups are deactivating ortho-, para-directors. uomustansiriyah.edu.iqlibretexts.org This combination makes predictable, high-yielding electrophilic substitution synthetically challenging and generally impractical for this specific compound.

Functional Group Interconversions of the Amide Linkage in this compound

The amide functional group (-CONH₂) in this compound provides another avenue for chemical modification through various interconversions. solubilityofthings.comslideshare.net These reactions transform the amide into other functional groups, expanding the synthetic utility of the core structure.

Key interconversions include:

Synthesis from Carboxylic Acid: The parent compound is typically synthesized from its corresponding carboxylic acid, 2,4-dichloro-5-nitrobenzoic acid. The acid is first converted into a more reactive acylating agent, such as an acyl chloride, by treatment with reagents like thionyl chloride (SOCl₂). sinica.edu.tw This activated intermediate is then reacted with ammonia (B1221849) to form the primary amide.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the parent 2,4-dichloro-5-nitrobenzoic acid.

Reduction: The amide can be reduced to the corresponding benzylamine, (2,4-dichloro-5-nitrophenyl)methanamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Dehydration: Treatment with dehydrating agents can convert the primary amide into the corresponding nitrile, 2,4-dichloro-5-nitrobenzonitrile.

These transformations are fundamental in organic synthesis for altering the electronic and steric properties of the substituent at the C-1 position. ub.edu

Strategic Derivatization for Structure-Activity Relationship (SAR) Investigations

This compound is a versatile starting material for generating chemical libraries for structure-activity relationship (SAR) studies. nih.gov By systematically modifying different parts of the molecule, researchers can probe the specific structural features required for a desired biological activity.

Modulation of Halogen and Nitro Substituents on the Aromatic Ring

The substituents on the aromatic ring are key targets for modification to tune the molecule's electronic, steric, and lipophilic properties.

Halogen Modulation: The chlorine atoms at the C-2 and C-4 positions can be replaced by other functional groups via nucleophilic aromatic substitution. Introducing different amines, alcohols, or thiols allows for the exploration of a wide range of substituents with varying properties. Furthermore, analogs can be synthesized with other halogens (e.g., fluorine, bromine) to investigate the impact of halogen size and electronegativity on activity.

Nitro Group Transformation: The nitro group at C-5 is a critical functional handle. Its strong electron-withdrawing nature is pivotal for the SNAr reactions. A common and significant derivatization is the reduction of the nitro group to an amine (-NH₂), yielding 5-amino-2,4-dichlorobenzamide. smolecule.com This transformation dramatically alters the electronic properties of the ring, converting a strongly deactivating group into an activating, electron-donating group. The resulting aniline (B41778) can be further derivatized through acylation, alkylation, or diazotization reactions to introduce additional diversity.

Variations at the Amide Nitrogen and Carbonyl Moiety

The amide group offers extensive opportunities for derivatization to explore interactions with biological targets.

N-Substitution: Instead of using ammonia in the final step of the synthesis, primary (RNH₂) or secondary (R₂NH) amines can be used to react with the activated 2,4-dichloro-5-nitrobenzoyl chloride. nih.govresearchgate.net This produces N-alkyl, N-aryl, or N,N-dialkyl substituted amides. This strategy allows for the introduction of a vast array of substituents to probe for specific hydrogen bonding or hydrophobic interactions.

Carbonyl Moiety Modification: While less common, the carbonyl oxygen of the amide can be replaced with a sulfur atom to create the corresponding thioamide. This modification alters the hydrogen-bonding capacity and electronic character of the group.

The following table summarizes strategic modifications for SAR studies:

| Position of Modification | Type of Modification | Rationale for SAR |

|---|---|---|

| C-2 and C-4 | Substitution of Cl with various amines, alkoxides, or thiolates via SNAr. | Explore steric and electronic effects; probe for specific interactions (H-bonding, hydrophobic). |

| C-5 | Reduction of nitro group to an amine (-NH₂). | Drastically alters electronic properties from electron-withdrawing to electron-donating. |

| C-5 (post-reduction) | Acylation or alkylation of the resulting amino group. | Introduce further diversity at a key position. |

| Amide Nitrogen | Synthesis of N-substituted (secondary) or N,N-disubstituted (tertiary) amides. | Modulate H-bond donor/acceptor properties and introduce steric bulk. |

Chemo- and Regioselectivity in Chemical Transformations of this compound

Controlling the selectivity of reactions is paramount when working with a multifunctional compound like this compound.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the reduction of the nitro group can typically be achieved chemoselectively in the presence of the aryl chlorides using standard catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-acid systems. researchgate.net These conditions are generally mild enough not to cause reductive dehalogenation. Conversely, nucleophilic aromatic substitution reactions will occur at the activated chloro-substituted carbons rather than at the less reactive amide group.

Regioselectivity concerns the position at which a reaction occurs. The primary question for this compound is which of the two chlorine atoms is more susceptible to nucleophilic attack.

The chlorine at C-4 is ortho to the activating nitro group.

The chlorine at C-2 is para to the activating nitro group.

In many dihalonitrobenzene and related heterocyclic systems, substitution at the position para to the nitro group is kinetically favored because the negative charge in the transition state can be delocalized directly onto the oxygens of the nitro group through resonance, providing significant stabilization. quizlet.comstackexchange.com However, substitution at the C-4 (ortho) position is also highly activated. In analogous systems like 2,4-dichloroquinazolines, substitution is often highly regioselective for the C-4 position. mdpi.com For this compound, while both positions are activated, the C-4 position is often found to be more reactive in practice, potentially due to a combination of electronic and steric factors. Definitive regioselectivity would likely depend on the specific nucleophile and reaction conditions employed.

The following table outlines potential nucleophilic substitution products:

| Nucleophile (Nu-H) | Potential Product (Major Regioisomer) | Reaction Type |

|---|---|---|

| Ammonia (NH₃) | 4-Amino-2-chloro-5-nitrobenzamide | Nucleophilic Aromatic Substitution |

| Methanol (CH₃OH) / NaOCH₃ | 2-Chloro-4-methoxy-5-nitrobenzamide | Nucleophilic Aromatic Substitution |

| Ethanethiol (CH₃CH₂SH) / NaSCH₂CH₃ | 2-Chloro-4-(ethylthio)-5-nitrobenzamide | Nucleophilic Aromatic Substitution |

| Piperidine | 2-Chloro-5-nitro-4-(piperidin-1-yl)benzamide | Nucleophilic Aromatic Substitution |

Advanced Structural Elucidation and Conformational Analysis of 2,4 Dichloro 5 Nitrobenzamide and Its Derivatives

X-ray Crystallographic Analysis of 2,4-Dichloro-5-nitrobenzamide Related Structures

X-ray crystallography is a definitive technique for determining the precise arrangement of atoms within a crystalline solid. For complex organic molecules like substituted benzamides, this method elucidates not only the molecular conformation but also the intricate network of intermolecular interactions that dictate the crystal packing. Analysis of structures related to this compound provides a framework for understanding its solid-state behavior.

Crystal Packing and Intermolecular Hydrogen Bonding Networks

The crystal lattice of substituted benzamides is often dominated by a network of hydrogen bonds and other non-covalent interactions. In derivatives such as 2,4-dichloro-N-p-tolylbenzamide, the primary interaction involves N—H···O hydrogen bonds, which link adjacent molecules in a head-to-tail fashion, forming infinite chains or rows. researchgate.net These primary synthons are fundamental to the crystal's architecture.

Beyond the principal hydrogen bonds, a variety of weaker interactions contribute to the stability and specific arrangement of the three-dimensional structure. These can include C—H···O and C—H···Cl hydrogen bonds, as well as π-π stacking interactions between aromatic rings of adjacent molecules. researchgate.netias.ac.in In some structures, halogen···halogen interactions (e.g., Cl···Cl) and C—H···π interactions also play a crucial role in directing the molecular packing. ias.ac.in The nitro group, being a strong electron-accepting substituent, can also participate in intermolecular interactions, with its oxygen atoms acting as hydrogen bond acceptors. mdpi.com The interplay of these varied interactions results in a densely packed and stable crystalline solid. The specific combination and geometry of these interactions can lead to different crystalline forms, a phenomenon known as polymorphism. ias.ac.in

Conformational Preferences in the Solid State

Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. A key feature of benzamides is the geometry of the amide group. In related structures like 2,4-dichloro-N-p-tolylbenzamide, the C-N-C(O)-C amide unit is typically planar or nearly planar. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₃NO₄Cl₂ | cambridge.org |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2₁/a | cambridge.org |

| a (Å) | 13.761 | cambridge.org |

| b (Å) | 8.435 | cambridge.org |

| c (Å) | 7.684 | cambridge.org |

| β (°) | 99.85 | cambridge.org |

| Volume (ų) | 878.5 | cambridge.org |

Advanced Spectroscopic Techniques for Structural Research

Spectroscopic methods provide complementary information to X-ray crystallography, offering insights into the molecule's structure, functional groups, and connectivity, both in solid and solution states.

High-Resolution NMR Spectroscopic Investigations (e.g., 2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of organic compounds in solution. For substituted benzamides, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus. In derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides, the aromatic protons typically appear as complex multiplets in the δ 6.5–8.6 ppm region of the ¹H NMR spectrum. nih.gov The amide N-H proton often appears as a broad singlet at a downfield chemical shift, typically between δ 10.1 and 10.9 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguous signal assignment, especially in complex spin systems. wikipedia.org COSY experiments identify proton-proton (¹H-¹H) coupling networks, helping to map out the connectivity of protons on the aromatic ring. libretexts.org HSQC correlates directly bonded proton and carbon nuclei, allowing for the precise assignment of carbon signals based on their attached protons. wikipedia.org

Solid-state NMR (ssNMR) is particularly powerful for probing the structure and dynamics of molecules in their crystalline form. chemrxiv.org Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, offering a bridge between the solution-state conformation observed by conventional NMR and the static structure determined by X-ray crystallography. chemrxiv.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic (Ar-H) | 6.5 - 8.6 | nih.gov |

| Amide (CO-NH) | 10.1 - 10.9 | nih.gov |

| Sulfonamide (SO₂-NH) | 3.3 - 4.1 | nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insight

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds. thermofisher.com These techniques are highly effective for identifying key functional groups.

For this compound and its derivatives, the FT-IR spectrum exhibits several characteristic absorption bands. The stretching vibrations of the amide N-H group typically appear in the region of 3300–3500 cm⁻¹. The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak, usually found between 1610 and 1690 cm⁻¹. The nitro group (NO₂) is identified by two distinct bands corresponding to its asymmetric and symmetric stretching modes, which are observed around 1500–1590 cm⁻¹ and 1300–1380 cm⁻¹, respectively. nih.gov Raman spectroscopy provides complementary information, as symmetric and non-polar bonds often produce strong Raman signals where FT-IR signals are weak. youtube.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 | nih.gov |

| Carbonyl (C=O) | Stretching | 1610 - 1690 | nih.gov |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1590 | nih.gov |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1380 | nih.gov |

Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition.

Under electron impact (EI) ionization, benzamides typically undergo characteristic fragmentation. A common pathway involves the loss of the amino group (•NH₂) to form a resonance-stabilized benzoyl cation. researchgate.net This cation can then lose a molecule of carbon monoxide (CO) to yield a substituted phenyl cation. libretexts.org The presence of two chlorine atoms in the molecule would produce a distinctive isotopic cluster for the molecular ion (M⁺) and its fragments, with characteristic peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. whitman.edu This isotopic signature is a powerful diagnostic tool for identifying chlorinated compounds.

| Ion | m/z (for ³⁵Cl) | Description of Loss |

|---|---|---|

| [M]⁺• (Molecular Ion) | 234 | Parent molecule |

| [M - NH₂]⁺ | 218 | Loss of amino radical |

| [M - NH₂ - CO]⁺ | 190 | Loss of carbon monoxide |

| [M - NH₂ - NO₂]⁺ | 172 | Loss of nitro group from benzoyl cation |

Computational and Theoretical Investigations of 2,4 Dichloro 5 Nitrobenzamide

Quantum Chemical Calculations on 2,4-Dichloro-5-nitrobenzamide

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the fundamental electronic properties of a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

The electronic structure of this compound is defined by the arrangement of its electrons in various molecular orbitals. Quantum chemical calculations can map these orbitals and determine their energy levels. Key aspects include:

Molecular Geometry: The first step in these calculations is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For aromatic compounds like this compound, DFT calculations can predict bond lengths and angles with high accuracy, showing the planarity of the benzene (B151609) ring and the orientation of the amide and nitro functional groups. jocpr.commdpi.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

Charge Distribution: Natural Bond Orbital (NBO) analysis is used to calculate the distribution of electron density on each atom. walisongo.ac.id This reveals the partial charges on atoms, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) centers within the this compound molecule. The electronegative oxygen, nitrogen, and chlorine atoms are expected to carry partial negative charges, while adjacent carbon and hydrogen atoms would carry partial positive charges.

The Molecular Electrostatic Potential (MESP or EPS) surface provides a visual representation of the charge distribution around a molecule. mdpi.comslideshare.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. nih.gov

An EPS map is color-coded to indicate different electrostatic potential values:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are typically associated with electronegative atoms (like the oxygen atoms of the nitro and amide groups) and are prone to electrophilic attack. nih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These areas, often around hydrogen atoms, are susceptible to nucleophilic attack. nih.gov

Green/Yellow Regions: Represent areas of neutral or intermediate potential.

For this compound, the EPS map would likely show strong negative potential around the nitro and carbonyl oxygen atoms, making them key sites for hydrogen bonding interactions. The hydrogen atom of the amide group would exhibit a positive potential, marking it as a potential hydrogen bond donor.

Molecular Dynamics Simulations of this compound and Ligand-Protein Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational changes and stability of this compound, both in isolation and when bound to a protein target.

MD simulations can reveal the flexibility and dynamic behavior of this compound and its complexes. By simulating the molecule's movements over nanoseconds, researchers can observe how it explores different conformations. A key metric used to analyze the stability of a ligand-protein complex during a simulation is the Root Mean Square Deviation (RMSD). nih.govresearchgate.net

A stable RMSD value for the ligand and the protein's backbone atoms over the course of the simulation indicates that the complex has reached a stable equilibrium and the ligand remains securely in the binding site. tandfonline.com Fluctuations in RMSD can indicate instability or significant conformational changes.

In Silico Ligand-Target Interaction Prediction and Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein. mdpi.com This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level. nih.gov

For this compound, docking studies would involve placing the molecule into the binding pocket of a selected protein target and calculating a "docking score," which estimates the binding affinity. Lower binding energy values (more negative) typically indicate a more favorable and stable interaction.

Docking studies on structurally related benzamide (B126) derivatives have been performed against various enzymes, providing a model for the potential interactions of this compound. These studies reveal the specific types of interactions that stabilize the ligand-protein complex:

Hydrogen Bonds: Formed between hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl and nitro oxygens) of the ligand and amino acid residues in the protein's active site. nih.govresearchgate.net

Electrostatic Interactions: Occur between charged or polar groups on the ligand and the protein.

Hydrophobic Interactions: Involve nonpolar parts of the ligand, such as the dichlorinated benzene ring, interacting with hydrophobic amino acid residues. nih.gov

The following table summarizes results from docking studies of similar benzamide compounds against various protein targets, illustrating the types of interactions and binding affinities that could be expected for this compound.

| Target Protein | Ligand (Derivative) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Reference |

| α-Glucosidase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives | -8.0 to -9.7 | Not specified | nih.gov |

| α-Amylase | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide derivatives | -7.9 to -9.8 | ASP:329, ARG:376, HIS:90, TRP:93 | researchgate.net |

| Dihydrofolate Reductase (DHFR) | 2,4-dichloro-N-(...)-benzamide derivative | -9.0 | ASP 21, SER 59, TYR 22 | mdpi.com |

| DNA Gyrase B (E. coli) | 2-((4-ethylphenoxy) methyl)-N-(heteroarylcarbamothioyl)benzamides | -64 to -78 (Docking Score) | ASN 46, GLY 101, ARG 76 | mdpi.com |

These in silico methods collectively provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound, guiding further experimental research into its potential applications.

Binding Site Analysis and Molecular Recognition Mechanisms

A thorough analysis of the binding site and molecular recognition mechanisms of this compound would involve the use of computational techniques to understand how this molecule interacts with a specific biological target, such as a protein or enzyme. This process typically begins with the identification of a potential binding pocket on the target macromolecule.

Molecular docking simulations are a primary tool for this analysis. These simulations would predict the preferred orientation of this compound when bound to a target, as well as the binding affinity. The recognition is governed by various non-covalent interactions, including:

Hydrogen Bonds: The amide and nitro groups of this compound could act as hydrogen bond donors and acceptors, respectively.

Halogen Bonds: The two chlorine atoms on the benzene ring could participate in halogen bonding with electron-rich residues in the binding site.

Hydrophobic Interactions: The dichlorinated phenyl ring provides a hydrophobic surface that can interact with nonpolar residues.

Electrostatic Interactions: The electron-withdrawing nitro group and chlorine atoms create a distinct electrostatic potential on the molecule, influencing its interaction with the electrostatic field of the binding pocket.

Molecular dynamics simulations could further elucidate the stability of the predicted binding pose and the conformational changes in both the ligand and the target protein upon binding. However, at present, there are no specific studies in the public domain that detail these interactions for this compound.

Predictive Modeling for Binding Affinity and Selectivity

Predictive modeling aims to forecast the binding affinity and selectivity of a ligand for its target before it is synthesized or tested experimentally. Various computational methods are employed for this purpose, ranging from physics-based to empirical and machine learning approaches.

For this compound, these models would be invaluable in prioritizing it for further development. Some of the methods that could be applied include:

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are rigorous, physics-based methods that calculate the free energy difference between two states, such as the bound and unbound states of a ligand, to provide a quantitative prediction of binding affinity.

Empirical Scoring Functions: These are faster methods used in molecular docking to estimate binding affinity based on a set of weighted terms that represent different types of intermolecular interactions.

Machine Learning Models: By training on large datasets of known ligand-target interactions, machine learning algorithms can learn to predict the binding affinity of new molecules like this compound based on its structural features.

The selectivity of this compound for a specific target over others could also be assessed by comparing its predicted binding affinities across a panel of different proteins. Currently, there is no published data applying these predictive models to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model for analogs of this compound would be instrumental in designing new derivatives with improved potency and other desired properties.

The development of a QSAR model involves the following steps:

Data Collection: A dataset of structurally related analogs of this compound with their experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, and quantum chemical parameters), would be calculated for each analog.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

A hypothetical QSAR study on this compound analogs might reveal the importance of specific structural features for their activity. For instance, it could quantify the impact of substitutions at different positions of the benzamide scaffold. While studies on more complex, related structures have utilized QSAR, a dedicated QSAR model for a series of this compound analogs is not available in the current scientific literature.

Biological and Biochemical Research on 2,4 Dichloro 5 Nitrobenzamide and Its Analogs Preclinical Focus

Exploration of Molecular Targets and Biological Pathways (Excluding Human Clinical Trials)

The initial exploration of the biological effects of 2,4-Dichloro-5-nitrobenzamide and its analogs has been centered on their interactions with various molecular targets and their ability to modulate biological pathways in preclinical models.

Enzyme Inhibition Studies (in vitro, cell-free systems)

Derivatives of 2,4-dichlorobenzoic acid have been investigated for their potential to inhibit various enzymes, highlighting a promising area for therapeutic development. nih.govresearchgate.net

α-Glucosidase and α-Amylase Inhibition: A significant body of research has focused on the inhibitory effects of this compound analogs on carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.govresearchgate.netresearchgate.net These enzymes are crucial for the digestion of carbohydrates, and their inhibition is a key strategy in managing postprandial hyperglycemia. nih.gov

In one study, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their in vitro antidiabetic potential. nih.govresearchgate.net Compound 5o (2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide) emerged as a particularly potent inhibitor, showing a fourfold greater inhibitory potential against α-glucosidase and approximately six times greater activity against α-amylase when compared to the standard drug acarbose. nih.gov The IC50 values for the series against α-glucosidase ranged from 10.75 ± 0.52 to 130.90 ± 2.42 μM, with compound 5o having an IC50 of 10.75 ± 0.52 μM. nih.gov For α-amylase, the IC50 values ranged from 0.90 ± 0.31 μM to 55.14 ± 0.71 μM, with compound 5o again being the most potent at 0.90 ± 0.31 μM. nih.govresearchgate.net

Another study on N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives also identified potent inhibitors of α-glucosidase and α-amylase. tandfonline.com Specifically, N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide and N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide were the most effective inhibitors with IC50 values of 10.13 µM for α-glucosidase and 1.52 µM for α-amylase, respectively. tandfonline.com

Interactive Table: α-Glucosidase and α-Amylase Inhibition by this compound Analogs

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o ) | α-Glucosidase | 10.75 ± 0.52 | nih.gov |

| 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o ) | α-Amylase | 0.90 ± 0.31 | nih.govresearchgate.net |

| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Glucosidase | 10.13 | tandfonline.com |

| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-Amylase | 1.52 | tandfonline.com |

| Acarbose (Standard) | α-Glucosidase | 39.48 ± 0.80 | nih.gov |

| Acarbose (Standard) | α-Amylase | 5.60 ± 0.30 | nih.gov |

Cholinesterase Inhibition: Analogs of this compound have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the regulation of the cholinergic system. tandfonline.commdpi.comnih.gov The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. tandfonline.comnih.gov

A study on 2-amino-5-nitrothiazole (B118965) derived semicarbazones, which share structural motifs with nitrobenzamides, identified potent cholinesterase inhibitors. tandfonline.com For instance, 1-(2,4-Dichlorobenzylidene)-4-(5-nitrothiazol-2-yl)semicarbazide demonstrated notable inhibitory activity. tandfonline.com Another study on O-substituted N(3)-benzyl analogs of vitamin B1 revealed that the introduction of a 2-chloro-5-nitro group in the benzoyl fragment increased AChE inhibition and selectivity over BuChE. scispace.com Specifically, 5-(2-chloro-5-nitrobenzoyloxyethyl) substituted thiazolium salts showed high inhibitory activity towards AChE with an IC50 value of 28 nM and approximately 35-fold selectivity over BuChE. scispace.com

iNOS Inhibition: Some nitro-substituted benzamide (B126) derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. researchgate.net In a study evaluating the anti-inflammatory potential of nitro substituted benzamides, compounds 5 and 6 significantly inhibited nitric oxide (NO) production in LPS-induced RAW264.7 macrophages in a dose-dependent manner, with IC50 values of 3.7 and 5.3 μM, respectively. researchgate.net Molecular docking studies suggested that these compounds bind efficiently to iNOS. researchgate.net

Receptor Binding Assays (in vitro, cell-free systems)

Currently, there is limited publicly available information from in vitro, cell-free receptor binding assays specifically for this compound and its direct analogs. Research has predominantly focused on enzyme inhibition.

Cell-Based Assays for Pathway Modulation (non-human cell lines)

Cell-based assays provide a more biologically relevant context to study the effects of compounds on cellular pathways. bmglabtech.comnuvisan.com

Modulation of Inflammatory Pathways: As mentioned in the iNOS inhibition section, nitro-substituted benzamide derivatives were tested in RAW264.7 macrophage cells. researchgate.net Compounds 5 and 6 not only inhibited NO production but also suppressed the expression of COX-2, IL-1β, and TNF-α at concentrations of 10 and 20 μM. researchgate.net This indicates that these compounds can modulate key inflammatory pathways at the cellular level.

Hypoxia-Selective Cytotoxicity: In a study on piperazine-bearing nitrobenzamide prodrugs designed for hypoxia-activated cancer therapy, analogs were tested in HCT116 colon cancer cells. nih.gov Under anoxic conditions, a significant increase in cell death was observed across the analog series, demonstrating their potential to selectively target hypoxic tumor cells. nih.gov

Anticancer Activity Screening: Novel small molecule derivatives of salicylanilide, which can be structurally related to dichloronitrobenzamides, were screened for in vitro anti-cancer activities against the NCI60 human tumor cell line panel. nih.gov This type of high-throughput screening in various cancer cell lines helps to identify potential anticancer agents and understand their spectrum of activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Preclinical)

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds by identifying which parts of the molecule are essential for its biological activity and selectivity. nih.govresearchgate.nettandfonline.com

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.gov For the this compound scaffold and its analogs, several key features have been identified.

The Benzamide Core: The benzamide structure itself is a recognized pharmacophore with a wide range of biological activities. nih.gov

The Sulfonamide Moiety: The -SO2NH2 group is another effective pharmacophore found in many clinically important drugs, contributing to diverse biological properties including antidiabetic and anti-inflammatory effects. nih.govresearchgate.net

Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl rings of these molecules play a critical role in their activity. nih.govresearchgate.netacs.org

Impact of Substituents on Efficacy and Target Specificity

The potency and selectivity of these compounds are highly dependent on the substituents attached to the core structure.

Influence on α-Glucosidase and α-Amylase Inhibition: In the series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of both an electron-donating group (like -CH3) and an electron-withdrawing group (like -NO2) on the N-phenyl ring was found to significantly enhance the inhibitory activity against both α-glucosidase and α-amylase. nih.govresearchgate.net The most active compound, 5o , possessed a 2-CH3-5-NO2 substitution pattern on the phenyl ring. nih.govresearchgate.net The position of the nitro group was also found to be important, affecting the inhibitory potential. nih.govresearchgate.net

Impact on Cholinesterase Inhibition: For 2-amino-5-nitrothiazole derived semicarbazones, dichloro substitution on the aryl ring generally increased activity. tandfonline.com The position of the chlorine atoms also influenced the inhibitory ranking for different cholinesterases. tandfonline.com In another series, the presence of a 2-chloro-5-nitrobenzoyl group was favorable for potent and selective AChE inhibition. scispace.com

Role in Anticancer and Antimicrobial Activity: For certain benzamide derivatives, modifications to the nitro group have been shown to enhance antimicrobial efficacy against resistant strains. In a series of antileishmanial benzamides, the presence of a nitro group was found to be essential for activity, as its deletion led to a significant drop in potency. acs.org The type and position of halogen substituents also modulated the activity. acs.org

Elucidation of Mechanism of Action (Preclinical, in vitro, Cellular, Non-Human Animal Models)

Cellular Uptake and Intracellular Distribution Studies (non-human cells)

Detailed studies on the specific cellular uptake and intracellular distribution of this compound are not extensively documented in publicly available literature. However, research on analogous nitrobenzamide compounds provides insights into their likely behavior. For instance, in the context of hypoxia-activated prodrugs, dinitrobenzamide mustards are designed to enter tumor cells. Their mechanism relies on intracellular reduction, suggesting that cellular uptake is a prerequisite for their cytotoxic activity. The lipophilicity of these compounds, which can be modified by introducing moieties like piperazine, plays a role in their ability to cross cell membranes.

Metabolic Stability and Biotransformation Research (in vitro, non-human enzymes/microsomes)

The metabolic stability of this compound and its analogs is a critical factor in their potential as therapeutic agents. In vitro studies using mouse and human liver microsomes are standard methods to assess intrinsic clearance. For a series of 2,4,5-trisubstituted benzamides developed as antileishmanial agents, compounds with favorable metabolic stability were selected for further studies. For example, one optimized analog demonstrated a half-life of 115 minutes in mouse liver microsomes.

The biotransformation of nitroaromatic compounds is often initiated by the reduction of the nitro group. This process can be catalyzed by various enzymes, including nitroreductases found in bacteria and cytochrome P450 oxidoreductase in mammalian cells, particularly under hypoxic conditions. The reduction of the nitro group can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, which are often responsible for the compound's biological activity. For some dinitrobenzamide mustard prodrugs, resistance to metabolism by certain enzymes like aldo-keto reductase 1C3 (AKR1C3) is a desirable trait to avoid off-target activation.

Preclinical Efficacy Studies in Relevant Biological Systems (Non-Human Animal Models, Ex Vivo Tissues)

In Vitro Efficacy in Disease Models (cellular, tissue)

The in vitro efficacy of this compound and its derivatives has been explored in various disease models.

Anti-inflammatory Activity: Certain nitro-substituted benzamide derivatives have demonstrated anti-inflammatory properties in vitro. In one study, compounds were shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophages in a dose-dependent manner. Two compounds, in particular, showed high inhibitory capacity with IC50 values of 3.7 and 5.3 μM, without exhibiting cytotoxicity at concentrations up to 50 μM. These compounds were also found to suppress the expression of cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).

Anticancer Activity: Analogs of this compound, specifically dinitrobenzamide mustards, have been evaluated as hypoxia-activated prodrugs. These compounds show selective cytotoxicity under anoxic conditions in three-dimensional multicellular spheroids of human colon carcinoma (HCT116) cells. The expression of enzymes like E. coli NfsA nitroreductase in cancer cells can enhance the efficacy of these prodrugs.

Antidiabetic Activity: Derivatives of 2,4-dichlorobenzoic acid have been investigated for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. One derivative, 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid, was found to be a potent inhibitor of both enzymes, showing significantly higher activity than the standard drug acarbose.

Antileishmanial Activity: 2,4,5-trisubstituted benzamides have shown potent activity against Leishmania mexicana amastigotes in vitro. Optimization of the substitution pattern on the benzamide core led to compounds with EC50 values in the low micromolar range.

In Vivo Proof-of-Concept Studies in Non-Human Animal Models (e.g., antidiabetic, antimicrobial, anti-inflammatory, antitubercular, anti-HIV, antimalarial applications)

Antidiabetic Applications: In vivo studies in streptozotocin-induced diabetic rats have demonstrated the hypoglycemic and hypolipidemic effects of some benzamide derivatives. Certain synthesized molecules significantly lowered blood glucose, triglycerides, and cholesterol levels.

Antimicrobial and Antitubercular Applications: Dinitrobenzamide derivatives have shown promising activity against Mycobacterium tuberculosis. Some compounds exhibited minimum inhibitory concentrations (MIC) comparable to the first-line anti-TB drug isoniazid. The proposed mechanism for some of these compounds involves the inhibition of the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall. Esters of nitrobenzoic acids have also been explored as prodrugs for tuberculosis treatment, with 3,5-dinitrobenzoates showing significant activity.

Anti-HIV Applications: 2,4-Dichloro-5-nitrobenzoic acid has been used as a starting material for the synthesis of diarylaniline (DAAN) derivatives, which act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. Several of these compounds have shown high potency against wild-type and drug-resistant HIV-1 strains, with EC50 values in the low nanomolar to sub-nanomolar range.

Antimalarial Applications: While direct in vivo antimalarial studies on this compound are not prominent, related nitroaromatic compounds have been investigated. For instance, urea-based compounds targeting the IspD enzyme in Plasmodium falciparum have shown whole-cell activity. Additionally, derivatives of 4-nerolidylcatechol (B1236061) have demonstrated suppression of Plasmodium berghei in infected mice. The broad interest in nitro compounds for treating parasitic diseases suggests a potential avenue for exploration.

Anti-inflammatory Applications: While in vitro studies are more common, some benzamide derivatives with anti-inflammatory activity have been shown to be devoid of gastric side effects at efficacious doses in rat models, a significant advantage over many non-steroidal anti-inflammatory drugs (NSAIDs).

The following table summarizes the in vivo applications of this compound analogs:

| Application | Compound Class | Animal Model | Key Findings |

|---|---|---|---|

| Antidiabetic | Thiazolidinediones | Streptozotocin-induced diabetic rats | Significant hypoglycemic and hypolipidemic activity. |

| Antitubercular | Dinitrobenzamides | M. tuberculosis infected models | MIC values comparable to isoniazid. |

| Anti-HIV | Diarylanilines (DAANs) | N/A (preclinical focus on in vitro) | Potent inhibition of wild-type and resistant HIV-1 strains. |

| Antileishmanial | 2,4,5-Trisubstituted benzamides | Mouse models | 80% oral bioavailability and potent inhibition of Leishmania proliferation. |

| Anti-inflammatory | Substituted benzamides | Rat models | Anti-inflammatory activity without gastric damage. |

Applications and Translational Potential of 2,4 Dichloro 5 Nitrobenzamide in Chemical Biology and Drug Discovery Research

2,4-Dichloro-5-nitrobenzamide as a Versatile Synthetic Intermediate

The chemical architecture of this compound makes it a valuable starting material and intermediate in organic synthesis. The electron-withdrawing nature of the nitro group and the two chlorine atoms activates the aromatic ring for nucleophilic substitution reactions, while the amide group can be subjected to various chemical transformations. This reactivity profile allows for the construction of complex molecular frameworks, particularly heterocyclic compounds, which are prevalent in many biologically active molecules. researchgate.netclockss.orgmdpi.com

For instance, the dichlorinated and nitrated benzene (B151609) ring can serve as a precursor for the synthesis of more elaborate structures. Research has shown that related dichloronitrobenzoic acids and their derivatives can be key building blocks. For example, 2,4-dichloro-5-nitrobenzoic acid, a closely related precursor, is synthesized by the nitration of 2,4-dichlorobenzoic acid. nih.gov This acid can then be converted to its methyl ester, methyl 2,4-dichloro-5-nitrobenzoate, which serves as an intermediate for further reactions, such as coupling with anilines to form substituted nitroanilines. nih.gov These intermediates are pivotal in the synthesis of compounds with potential therapeutic applications, including HIV-1 non-nucleoside reverse transcriptase inhibitors. nih.gov

The versatility of such halogenated nitroaromatic compounds extends to the synthesis of various heterocyclic systems. clockss.orgmdpi.com Glycal derivatives, which are important synthetic intermediates for creating C-glycoside bonds in complex natural products, can be synthesized using precursors derived from multi-substituted aromatic compounds. beilstein-journals.org The strategic manipulation of the functional groups on the this compound scaffold allows chemists to access a diverse range of molecular architectures, highlighting its importance as a foundational element in synthetic chemistry. bham.ac.uk

Table 1: Examples of Synthetic Transformations Involving Dichloronitrobenzoic Acid Derivatives

| Starting Material | Reagents and Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 2,4-Dichlorobenzoic acid | H₂SO₄, HNO₃ | 2,4-Dichloro-5-nitrobenzoic acid | Intermediate for HIV-1 NNRTIs | nih.gov |

| 2,4-Dichloro-5-nitrobenzoic acid | MeOH, H₂SO₄, reflux | Methyl 2,4-dichloro-5-nitrobenzoate | Intermediate for coupling reactions | nih.gov |

| 2,6-Dichlorobenzoic acid | fuming HNO₃, c. H₂SO₄ | 2,6-Dichloro-3-nitrobenzoic acid | Precursor for aza-acridone synthesis | mdpi.com |

| 4-Chloro-3,5-difluorobenzonitrile | Conc. HNO₃/H₂SO₄ | 4-Chloro-3,5-difluoro-2-nitrobenzonitrile | Intermediate for tetrahalogenated benzoic acids | researchgate.net |

Scaffold Utility in Rational Drug Design and Lead Optimization Strategies (Preclinical Focus)

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets, making it a valuable starting point for drug discovery. rsc.orgnih.gov The this compound core and its related structures have demonstrated utility as such scaffolds in the rational design and lead optimization of new therapeutic agents. rsc.orgnih.gov The specific arrangement of its functional groups allows for systematic modifications to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetic profiles. biobide.com

Derivatives of dichloronitrobenzoic acid have been investigated for a range of therapeutic areas. In the field of diabetes research, for example, a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives were synthesized and showed inhibitory activity against α-glucosidase and α-amylase, two key enzymes in carbohydrate metabolism. researchgate.net Similarly, 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and evaluated as potential antidiabetic agents, with some compounds showing potent inhibition of these enzymes. nih.govresearchgate.nettandfonline.com

Future Directions and Emerging Research Avenues for 2,4 Dichloro 5 Nitrobenzamide

Integration of Artificial Intelligence and Machine Learning in 2,4-Dichloro-5-nitrobenzamide Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the preclinical development of compounds like this compound. mdpi.com These computational tools can analyze vast datasets to predict molecular properties, identify potential biological targets, and optimize chemical structures with greater speed and efficiency than traditional methods. nih.govresearchgate.net

One of the primary applications of AI in this context is in the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. sigmaaldrich.com By training algorithms on large databases of chemical structures and their corresponding experimental data, it is possible to build predictive models for the ADMET profiles of novel this compound analogs. This in silico screening allows researchers to prioritize the synthesis of compounds with a higher probability of favorable drug-like properties, thereby reducing the time and cost associated with preclinical development. nih.gov

Furthermore, AI and ML can be instrumental in identifying potential biological targets for this compound and its derivatives. By analyzing the structural features of the molecule and comparing them to known ligands for a wide range of proteins, machine learning models can generate hypotheses about its mechanism of action. nih.gov This can be particularly valuable for a compound with a less-defined biological profile, guiding experimental validation and uncovering novel therapeutic opportunities. Molecular docking and molecular dynamics simulations, often enhanced by machine learning, can provide detailed insights into the binding interactions between the compound and its potential targets, facilitating structure-based drug design and optimization. sigmaaldrich.comnih.gov

The table below summarizes the potential applications of AI and ML in the research of this compound.

| AI/ML Application | Description | Potential Impact on Research |

| ADMET Prediction | Algorithms trained on large datasets predict the absorption, distribution, metabolism, excretion, and toxicity of novel analogs. | Prioritization of synthetic efforts, reduction of late-stage attrition of drug candidates. |

| Target Identification | Machine learning models analyze molecular structure to predict potential biological targets and mechanisms of action. | Hypothesis generation for experimental validation, discovery of novel therapeutic applications. |

| Virtual Screening | High-throughput computational screening of virtual libraries to identify derivatives with improved activity or properties. | Accelerated discovery of lead compounds with enhanced efficacy and selectivity. |

| De Novo Drug Design | Generative models design novel molecules with desired properties from the ground up. | Exploration of new chemical space and the creation of innovative drug candidates based on the this compound scaffold. |

Exploration of Novel Bio-conjugation Strategies for this compound-based Molecules

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, offers a promising strategy to enhance the therapeutic potential of this compound. By attaching this small molecule to a larger biological entity, such as an antibody or a peptide, it is possible to improve its targeting, modulate its pharmacokinetic profile, and create novel therapeutic modalities. walshmedicalmedia.com

One of the most promising areas for bioconjugation is the development of antibody-drug conjugates (ADCs). technologynetworks.com In this approach, a potent cytotoxic analog of this compound could be attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This would allow for the targeted delivery of the cytotoxic payload directly to cancer cells, minimizing systemic toxicity. rhhz.net The nitroaromatic moiety of this compound could also be exploited for hypoxia-activated ADCs, where the payload is released or activated preferentially in the low-oxygen environment of solid tumors. nih.gov

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for creating stable bioconjugates. sigmaaldrich.comnih.gov This reaction is bio-orthogonal, meaning it can occur in a biological environment without interfering with native biochemical processes. sigmaaldrich.com Analogs of this compound could be functionalized with an azide (B81097) or alkyne group, allowing them to be "clicked" onto a biomolecule of interest.

Another emerging strategy is the development of peptide-drug conjugates (PDCs). walshmedicalmedia.com Peptides can be designed to target specific receptors that are overexpressed on diseased cells. By conjugating a this compound derivative to such a peptide, it may be possible to achieve targeted delivery to specific tissues or cell types.

The table below outlines potential bioconjugation strategies for this compound-based molecules.

| Bioconjugation Strategy | Description | Potential Therapeutic Application |

| Antibody-Drug Conjugates (ADCs) | Covalent attachment of a cytotoxic analog to a tumor-targeting monoclonal antibody. | Targeted cancer therapy with reduced systemic side effects. |

| Peptide-Drug Conjugates (PDCs) | Linking of a therapeutic analog to a peptide that targets specific cellular receptors. | Targeted delivery to tissues or cells overexpressing the target receptor. |

| Prodrug Development | Modification of the molecule with a promoiety that is cleaved under specific physiological conditions (e.g., in a hypoxic tumor environment). | Enhanced therapeutic index and site-specific drug release. acs.org |

| Click Chemistry-Mediated Conjugation | Utilization of bio-orthogonal "click" reactions to attach the molecule to various biomolecules or delivery systems. | Versatile and efficient synthesis of a wide range of bioconjugates for research and therapeutic purposes. longdom.org |

Advanced Drug Delivery Systems Research for this compound Analogs (Preclinical)

The physicochemical properties of this compound, such as its potential for low aqueous solubility, may present challenges for its development as a therapeutic agent. Advanced drug delivery systems offer a means to overcome these limitations by improving solubility, enhancing bioavailability, and enabling targeted delivery. ucl.ac.uk

Liposomal formulations are a well-established approach for the delivery of both hydrophobic and hydrophilic drugs. researchgate.netresearchgate.net By encapsulating analogs of this compound within these lipid-based nanoparticles, it is possible to improve their solubility and circulation time in the body. pfizer.com Furthermore, the surface of liposomes can be modified with targeting ligands, such as antibodies or peptides, to facilitate active targeting to diseased tissues. researchgate.net

Polymeric micelles are another promising nanocarrier system for the delivery of hydrophobic drugs. nih.govsigmaaldrich.com These self-assembling structures consist of a hydrophobic core that can encapsulate the drug and a hydrophilic shell that provides stability in an aqueous environment. sigmaaldrich.comnih.gov Polymeric micelles can enhance the solubility and bioavailability of poorly soluble compounds and can be designed to release their cargo in response to specific stimuli, such as changes in pH or temperature. nih.gov

Given the presence of a nitro group, hypoxia-activated drug delivery systems are a particularly intriguing avenue of research for this compound analogs. nih.gov The low-oxygen environment characteristic of many solid tumors can be exploited to trigger the release of the drug from its carrier. This could involve incorporating the drug into a hypoxia-sensitive polymer or designing a prodrug that is activated by nitroreductases present in hypoxic regions. nih.gov

The following table summarizes advanced drug delivery systems that could be explored for this compound analogs in preclinical research.

| Delivery System | Mechanism of Action | Potential Advantages |

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Improved solubility, prolonged circulation, potential for surface functionalization for targeted delivery. researchgate.netresearchgate.net |

| Polymeric Micelles | Entrapment within the hydrophobic core of self-assembled block copolymers. | Enhanced solubility and bioavailability of hydrophobic compounds, potential for stimuli-responsive release. nih.govsigmaaldrich.com |

| Nanoparticles | Encapsulation or conjugation to solid nanoparticles (e.g., polymeric, lipid-based). | Controlled release, improved stability, and potential for targeted delivery to specific sites. ucl.ac.uk |

| Hypoxia-Activated Systems | Drug release or activation is triggered by the low-oxygen conditions found in some disease environments. | Targeted drug release in hypoxic tissues, such as solid tumors, potentially reducing off-target toxicity. mdpi.comnih.gov |

Untapped Therapeutic Areas and Innovative Target Identification Methodologies (Preclinical)

While the existing research on this compound and its analogs has focused on certain therapeutic areas, there remains significant potential for this chemical scaffold in other diseases. Innovative target identification methodologies can play a crucial role in uncovering these new applications and elucidating the underlying mechanisms of action.

Phenotypic screening represents a powerful approach to discover novel therapeutic activities without a preconceived biological target. technologynetworks.compfizer.com By testing this compound analogs in a variety of disease-relevant cellular or organismal models, it may be possible to identify unexpected therapeutic effects. technologynetworks.com This approach is particularly valuable for complex diseases where the key molecular drivers are not fully understood. nih.gov

Once a promising phenotypic effect is observed, chemoproteomics can be employed to identify the specific protein targets that the compound interacts with. longdom.orgnih.gov This technique uses chemical probes to "fish out" the binding partners of a small molecule from a complex cellular lysate, which can then be identified by mass spectrometry. mdpi.com This can provide crucial insights into the mechanism of action and guide further drug development. longdom.org

DNA-encoded libraries (DELs) offer another cutting-edge technology for target identification and ligand discovery. sigmaaldrich.com By synthesizing vast libraries of compounds, each with a unique DNA barcode, researchers can screen for molecules that bind to a protein of interest. nih.gov This technology could be used to identify novel targets for this compound analogs or to discover new derivatives with high affinity and selectivity for a known target. sigmaaldrich.com

The exploration of untapped therapeutic areas for this class of compounds could be guided by the known biological activities of related benzamide (B126) and nitroaromatic structures, which have shown potential in areas such as infectious diseases and neurology. walshmedicalmedia.com

The table below details innovative methodologies for target identification and their potential application to this compound research.

| Methodology | Description | Potential Outcome for Research |

| Phenotypic Screening | Screening compounds in disease-relevant models to identify desired phenotypic changes without a predefined target. | Discovery of novel therapeutic applications in untapped disease areas. technologynetworks.compfizer.com |

| Chemoproteomics | Using chemical probes and mass spectrometry to identify the protein interaction partners of a small molecule in a cellular context. | Elucidation of the mechanism of action and identification of both on-target and off-target interactions. mdpi.comlongdom.org |

| DNA-Encoded Libraries (DELs) | Screening of massive combinatorial libraries of DNA-barcoded compounds to identify binders for specific protein targets. | Rapid discovery of potent and selective ligands for novel or known targets. sigmaaldrich.comnih.gov |

| Genetic and Genomic Approaches | Utilizing techniques like CRISPR-based screens or transcriptomics to identify genes and pathways that mediate the effects of a compound. | Uncovering the genetic basis of a compound's activity and identifying potential biomarkers of response. pharmafeatures.com |

Q & A

Q. What are the common synthetic routes for 2,4-Dichloro-5-nitrobenzamide, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves nitration and chlorination steps. For example, a related compound (2-chloro-4-fluoro-5-nitrobenzamide) was synthesized via refluxing 2-chloro-4-fluoro-5-nitrobenzoic acid with thionyl chloride (SOCl₂) in benzene, followed by amidation . Key parameters include:

- Reagent stoichiometry : Excess SOCl₂ ensures complete conversion to the acyl chloride intermediate.

- Temperature control : Reflux conditions (~80°C) optimize reaction kinetics without decomposition.

- Solvent selection : Non-polar solvents like benzene minimize side reactions.

Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the target compound .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- NMR spectroscopy : ¹H and ¹³C NMR identify chlorine and nitro group positions through deshielding effects (e.g., aromatic protons adjacent to electron-withdrawing groups) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M-H]- ions) and fragmentation patterns .

- Infrared (IR) spectroscopy : Peaks at ~1540 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (C-Cl stretch) validate functional groups.

Q. What are the primary research applications of this compound in scientific studies?

- Methodological Answer : The compound’s electron-deficient aromatic ring makes it suitable for:

- Medicinal chemistry : As a pharmacophore scaffold for targeting enzymes (e.g., kinase inhibitors) or receptors. Structural analogs have been explored in agrochemicals and drug design .

- Material science : Functionalization for optoelectronic materials due to nitro group redox activity.

Initial studies often involve in vitro bioassays (e.g., enzyme inhibition) and computational docking to validate interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during this compound synthesis?

- Methodological Answer : Systematic optimization strategies include:

- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance nitro group stability compared to benzene .

- Catalyst use : Lewis acids like FeCl₃ can improve regioselectivity during nitration.

- Reaction monitoring : TLC or HPLC tracks intermediate formation to halt reactions at optimal conversion .

Contradictory yields reported in similar syntheses (e.g., 50–85%) highlight the need for condition-specific optimization .

Q. How should researchers resolve contradictory data between computational predictions and experimental reactivity for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in simulations. To address this:

- Cross-validation : Compare DFT calculations (e.g., B3LYP/6-311+G**) with experimental Hammett substituent constants (σ) for nitro/chloro groups.

- Experimental controls : Repeat reactions under inert atmospheres to exclude oxidation side reactions.

- Advanced characterization : X-ray crystallography confirms regiochemistry of substitution products .

Q. What strategies are effective for studying the regioselectivity of further functionalization (e.g., amination) in this compound?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:

- Directed metalation : Use directing groups (e.g., amides) to guide palladium-catalyzed C-H activation at specific positions.

- Competitive experiments : React with limited equivalents of nucleophiles (e.g., amines) to identify kinetically favored sites.

- Computational modeling : Fukui indices predict electrophilic attack sites on the aromatic ring .

Q. How can mechanistic studies elucidate the role of this compound in biological systems?

- Methodological Answer : Mechanistic approaches include:

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track metabolic transformations via LC-MS.

- Kinetic isotope effects (KIE) : Compare reaction rates (e.g., enzyme inhibition) with deuterated vs. protiated analogs.

- Cryo-EM/X-ray crystallography : Resolve binding modes in protein-ligand complexes .

Data Contradiction Analysis

Q. How should researchers address unexpected spectral anomalies (e.g., extra NMR peaks) in this compound characterization?

- Methodological Answer : Anomalies may arise from impurities or tautomerism. Steps include:

- Repetition under controlled conditions : Ensure anhydrous solvents and inert atmospheres to exclude hydrolysis.

- Advanced purification : Use preparative HPLC to isolate isomers or byproducts.

- 2D NMR (e.g., COSY, NOESY) : Assign peaks unambiguously and identify rotational isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products